N-(1-Benzyl-2-oxopiperidin-3-yl)but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Benzyl-2-oxopiperidin-3-yl)but-2-ynamide is a synthetic organic compound that belongs to the class of ynamides Ynamides are characterized by the presence of a carbon-carbon triple bond (alkyne) adjacent to an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Benzyl-2-oxopiperidin-3-yl)but-2-ynamide typically involves the reaction of a piperidine derivative with an appropriate alkyne precursor. One common method involves the use of a Lewis acid catalyst to facilitate the annulation of bicyclobutanes with ynamides . The reaction conditions often include mild temperatures and the presence of a suitable solvent such as dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the product. The choice of catalysts and solvents is crucial to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions: N-(1-Benzyl-2-oxopiperidin-3-yl)but-2-ynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the alkyne carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst in an organic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of substituted amides or alkynes.
Scientific Research Applications
N-(1-Benzyl-2-oxopiperidin-3-yl)but-2-ynamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials with unique mechanical or electronic properties.
Mechanism of Action
The mechanism of action of N-(1-Benzyl-2-oxopiperidin-3-yl)but-2-ynamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The presence of the alkyne group allows for the formation of covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition. The pathways involved may include the inhibition of key metabolic enzymes or signaling proteins.
Comparison with Similar Compounds
N-(1-Benzyl-2-oxopiperidin-3-yl)but-2-enamide: A similar compound with an alkene group instead of an alkyne.
N-(1-Benzyl-2-oxopiperidin-3-yl)but-2-ynamine: A compound with an amine group instead of an amide.
Uniqueness: N-(1-Benzyl-2-oxopiperidin-3-yl)but-2-ynamide is unique due to the presence of both an alkyne and an amide group, which imparts distinct reactivity and potential for diverse chemical transformations. Its ability to undergo various reactions and form stable products makes it a valuable compound in synthetic chemistry and drug development.
Properties
IUPAC Name |
N-(1-benzyl-2-oxopiperidin-3-yl)but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-2-7-15(19)17-14-10-6-11-18(16(14)20)12-13-8-4-3-5-9-13/h3-5,8-9,14H,6,10-12H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JONTYKMZCAYMAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CCCN(C1=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.